Boronic acid, bis(1,1-diethylpropyl) ester
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Overview
Description
Boronic acid, bis(1,1-diethylpropyl) ester is an organoboron compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two alkoxy groups. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique properties of boronic esters, including their stability and reactivity, make them valuable intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, bis(1,1-diethylpropyl) ester typically involves the reaction of boronic acid with 1,1-diethylpropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The esterification process results in the formation of the boronic ester along with water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, bis(1,1-diethylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acid or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester into boranes or other reduced boron species.
Substitution: The ester can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester typically yields boronic acid, while reduction can produce boranes .
Scientific Research Applications
Boronic acid, bis(1,1-diethylpropyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, bis(1,1-diethylpropyl) ester involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and separation applications. The ester groups also contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis and sensing applications.
Pinacol Boronic Ester: Known for its stability and ease of purification, commonly used in Suzuki-Miyaura coupling reactions.
MIDA Boronate: A boronic ester with enhanced stability, used in complex molecule synthesis.
Uniqueness: Boronic acid, bis(1,1-diethylpropyl) ester is unique due to its specific alkoxy groups, which impart distinct reactivity and stability compared to other boronic esters. Its ability to form reversible covalent bonds with diols makes it particularly valuable in sensing and separation technologies .
Properties
CAS No. |
144782-40-1 |
---|---|
Molecular Formula |
C14H30BO2 |
Molecular Weight |
241.20 g/mol |
InChI |
InChI=1S/C14H30BO2/c1-7-13(8-2,9-3)16-15-17-14(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
KCVUEXWKXIZNJE-UHFFFAOYSA-N |
Canonical SMILES |
[B](OC(CC)(CC)CC)OC(CC)(CC)CC |
Origin of Product |
United States |
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